molecular formula C16H11ClN2OS B2400981 4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2400981
M. Wt: 314.8 g/mol
InChI Key: ZLQJUNKKCMQVHA-UHFFFAOYSA-N
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Description

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.8 g/mol. The purity is usually 95%.
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Biological Activity

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H11ClN2OS and a molecular weight of approximately 314.79 g/mol. Its structure includes a benzamide moiety with a 4-chloro substituent and a phenyl group linked to a thiazole ring, which is crucial for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Notably, thiazole derivatives are recognized for their potential as:

  • Antibacterial Agents : Thiazole derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that certain thiazole compounds can act synergistically with cell-penetrating peptides to enhance their antibacterial efficacy .
  • Antitumor Activity : Some thiazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : Thiazole derivatives can serve as inhibitors for various enzymes involved in critical biological processes, including dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate thioamide and aldehyde precursors.
  • Chlorination : The introduction of the chloro group can be accomplished using chlorinating agents under controlled conditions.
  • Benzamide Formation : The final step usually involves coupling the thiazole derivative with an appropriate amine to yield the benzamide.

Research Findings

Recent studies have focused on the biological activity of thiazole derivatives, including this compound. Here are some notable findings:

StudyBiological ActivityKey Findings
AntibacterialDemonstrated significant antibacterial activity against various strains, including E. coli and S. aureus.
Enzyme InhibitionInhibitory effects on DHPS were noted, suggesting potential as a bacteriostatic agent.
AnticancerDisplayed cytotoxic effects on specific cancer cell lines in vitro, indicating potential for further development as an anticancer agent.

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial properties of a series of thiazole derivatives in combination with cell-penetrating peptides. The results showed enhanced activity against resistant bacterial strains when used together .
  • Cytotoxicity Against Cancer Cells : Another research effort evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, revealing that certain modifications to the thiazole structure could significantly increase potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a lead molecule for developing new antimicrobial agents. Its thiazole component is known for exhibiting diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity:
Research indicates that 4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these pathogens typically range from 1 µg/mL to 10 µg/mL, showcasing its potential as an effective antimicrobial agent.

Antifungal Activity:
The compound has also been tested against various fungal strains, including Candida albicans and Aspergillus niger, with varying degrees of success. The MIC values against these fungi are generally higher than those for bacterial strains, indicating selective potency.

Anticancer Activity:
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer), with IC50 values often reported below 10 µM. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl rings significantly influence its cytotoxicity.

Biochemical Research

In biochemical research, this compound has been investigated for its ability to modulate immune responses. Specifically, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) after stimulation with Toll-like receptor agonists, suggesting its role in immune response modulation.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited superior antimicrobial properties compared to standard antibiotics against multi-drug resistant strains.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy.

Properties

IUPAC Name

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJUNKKCMQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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